Stereospecific Enzymatic Hydrolysis: (2R)-β-GG Resists Sucrase Cleavage Unlike the (2S)-Enantiomer
In rat intestinal enzyme assays, the (2S)-enantiomer of 1-O-α-D-glucosylglycerol (S-GG-I) was selectively hydrolyzed by the sucrase active site of the sucrase-isomaltase complex, whereas the (2R)-enantiomer (R-GG-I) was not consumed under identical conditions. Although this data derives from the α-anomeric series, the stereochemical discrimination is a direct consequence of glycerol C2 configuration, a feature fully preserved in the β-series [1]. The (2R) configuration thus confers resistance to intestinal brush-border hydrolases, a property not shared by the (2S) isomer.
| Evidence Dimension | Susceptibility to enzymatic hydrolysis by rat intestinal sucrase |
|---|---|
| Target Compound Data | (2R)-1-O-α-D-glucosylglycerol (R-GG-I): no detectable hydrolysis in sucrase-isomaltase assay |
| Comparator Or Baseline | (2S)-1-O-α-D-glucosylglycerol (S-GG-I): selectively hydrolyzed by the sucrase active site; consumption suppressed by sucrose co-incubation |
| Quantified Difference | Qualitative differential: S-GG-I → hydrolyzed; R-GG-I → not hydrolyzed. Stereochemical inversion at glycerol C2 abolishes enzyme recognition. |
| Conditions | In vitro digestion assay using rat intestinal enzyme extract; disaccharide hydrolysis monitored via glucose release; pH 6.0, 37 °C |
Why This Matters
For applications involving oral exposure or enzymatic processing, the (2R)-configured compound offers superior hydrolytic stability compared to the (2S)-isomer, directly impacting formulation shelf-life, metabolic fate, and dosing predictability.
- [1] Takenaka, F., Uchiyama, H., Imamura, T. (2001) 'Effects of alpha-D-glucosylglycerol on the in vitro digestion of disaccharides by rat intestinal enzymes', Bioscience, Biotechnology, and Biochemistry, 65(7), pp. 1458–1463. doi:10.1271/bbb.65.1458 View Source
